molecular formula C16H16N4O2 B2971129 N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide CAS No. 2034633-73-1

N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2971129
CAS No.: 2034633-73-1
M. Wt: 296.33
InChI Key: ROBJMIJBLCWQEY-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide is a compound that combines the structural features of an indole and a pyrimidine Indole derivatives are known for their wide range of biological activities, while pyrimidine derivatives are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide typically involves the coupling of an indole derivative with a pyrimidine derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction, which is used to form amide bonds between carboxylic acids and amines . This reaction is carried out under mild conditions and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide is unique due to its combination of indole and pyrimidine structures. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse biological activities.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-15-8-14(19-10-20-15)16(21)17-7-6-11-9-18-13-5-3-2-4-12(11)13/h2-5,8-10,18H,6-7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBJMIJBLCWQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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